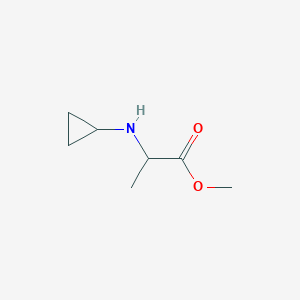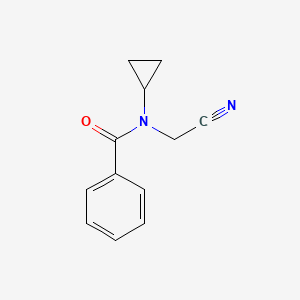![molecular formula C12H13FN4 B1373848 3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1159542-76-3](/img/structure/B1373848.png)
3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Vue d'ensemble
Description
“3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine” is a chemical compound with the molecular formula C12H13FN4. It has a molecular weight of 232.26 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of a similar compound, N-{[(3-fluorophenyl)-3-(trifluoromethyl)]-5,6-dihydro-[1,2,4]triazolo[4,3-a]}pyrazine-7(8H)-carboxamide (3r), was reported in a study . The compound was synthesized from 3-(fluorophenyl)isocyanate and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine .Molecular Structure Analysis
The molecular structure of “3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine” was characterized by 1H NMR, 13C NMR, IR, and mass spectrometry techniques .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine” derivatives were reported in a study . The reactions were carried out in a single-step and resulted in good to high yields .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine” include a molecular weight of 232.26 and a molecular formula of C12H13FN4 . Other specific properties like boiling point and storage conditions are not mentioned in the available resources .Applications De Recherche Scientifique
Antibacterial Agents
One of the prominent applications of triazolo[4,3-a]pyrazine derivatives is in the development of new antibacterial agents. These compounds have been synthesized and tested for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. Some derivatives have shown moderate to good antibacterial activities, with certain compounds exhibiting superior activities comparable to first-line antibacterial agents like ampicillin .
Cancer Therapy
Triazolo[4,3-a]pyrazine derivatives have also been evaluated for their potential in cancer therapy. They have been designed and synthesized as novel dual c-Met/VEGFR-2 inhibitors, which are important targets in cancer treatment. These compounds have shown satisfactory inhibitory activities toward these kinases and demonstrated antiproliferative activities against various cancer cell lines .
Kinase Inhibition
The derivatives of triazolo[4,3-a]pyrazine have been discovered as potential c-Met kinase inhibitors. This application is crucial as kinase inhibition is a significant approach in targeted cancer therapy. The derivatives bearing a 4-oxo-pyridazinone moiety have shown promise in this area, indicating the versatility of the triazolo[4,3-a]pyrazine scaffold in medicinal chemistry .
Drug Resistance
In the context of multidrug resistance in cancers, triazolo[4,3-a]pyrazine derivatives have been studied as small-molecule agents that can overcome drug resistance. By interfering with multiple drug targets simultaneously, these compounds might be more effective in combating resistance mechanisms that diminish the efficacy of traditional antitumor drugs .
Synthetic Chemistry
The triazolo[4,3-a]pyrazine core is a valuable scaffold in synthetic chemistry. It serves as a key structure for the synthesis of various nitrogen-containing heterocycles, which are foundational in many physiologically active compounds and drugs. The versatility of this scaffold allows for the creation of a wide range of derivatives with potential applications in pharmaceuticals and materials science .
Molecular Docking Studies
Molecular docking studies have been conducted with triazolo[4,3-a]pyrazine derivatives to understand their interactions with biological targets. These studies help in predicting the binding affinities and modes of action of these compounds, which is essential for drug design and development .
Hemolytic Toxicity Evaluation
The hemolytic toxicity of triazolo[4,3-a]pyrazine derivatives has been assessed to ensure their safety for therapeutic use. Low hemolytic toxicity is desirable for any compound being considered for drug development, and these derivatives have been evaluated to meet this criterion .
Structure-Activity Relationship (SAR) Analysis
Understanding the structure-activity relationship (SAR) of triazolo[4,3-a]pyrazine derivatives is crucial for optimizing their biological activities. Preliminary investigations into the SAR of these compounds have provided insights into how structural modifications can enhance their antibacterial and anticancer properties .
Mécanisme D'action
Target of Action
Triazolo[4,3-a]pyrazine derivatives have been found to exhibit a wide range of biological activities, such as antidiabetic , antibacterial , and anticancer activities. These activities suggest that the compound may interact with a variety of enzymes and receptors in the biological system .
Mode of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This binding can lead to changes in the function of these targets, resulting in the observed biological activities.
Biochemical Pathways
Given the wide range of biological activities exhibited by triazolo[4,3-a]pyrazine derivatives , it can be inferred that multiple pathways may be affected. These could potentially include pathways related to diabetes, bacterial infections, and cancer, among others .
Result of Action
One study found that a compound with a similar structure exhibited excellent antiproliferative activities against certain cancer cell lines . This suggests that the compound could potentially induce changes at the molecular and cellular levels that inhibit the proliferation of these cells.
Propriétés
IUPAC Name |
3-[(2-fluorophenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4/c13-10-4-2-1-3-9(10)7-11-15-16-12-8-14-5-6-17(11)12/h1-4,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJOVMGJJAJRFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CC3=CC=CC=C3F)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373768.png)

![4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373772.png)
![Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine](/img/structure/B1373774.png)


![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1373778.png)





